molecular formula C11H18N2O3S2 B5569123 N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5569123
M. Wt: 290.4 g/mol
InChI Key: JWSRXUQPOYYZKW-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with specific receptors, altering their signaling pathways and modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the butan-2-yl and dimethylsulfamoyl groups.

    N-butan-2-yl-thiophene-2-carboxamide: Lacks the dimethylsulfamoyl group.

    4-(Dimethylsulfamoyl)thiophene-2-carboxamide: Lacks the butan-2-yl group.

Uniqueness

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide is unique due to the presence of both the butan-2-yl and dimethylsulfamoyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-5-8(2)12-11(14)10-6-9(7-17-10)18(15,16)13(3)4/h6-8H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSRXUQPOYYZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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